Cas no 898462-03-8 (4-chloro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide)

4-Chloro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a tricyclic core with an embedded lactam moiety. Its unique architecture, combining a chloro-substituted benzene sulfonamide with a rigid polycyclic framework, suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors requiring high-affinity binding interactions. The presence of the sulfonamide group enhances hydrogen-bonding capacity, while the chloro substituent may influence electronic properties and lipophilicity. This compound’s rigid structure could confer metabolic stability, making it a candidate for further pharmacological exploration. Its synthesis and characterization would require specialized expertise in heterocyclic and sulfonamide chemistry.
4-chloro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide structure
898462-03-8 structure
商品名:4-chloro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide
CAS番号:898462-03-8
MF:C17H15ClN2O3S
メガワット:362.830601930618
CID:5485967

4-chloro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • Benzenesulfonamide, 4-chloro-N-(1,2,5,6-tetrahydro-4-oxo-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)-
    • 4-chloro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide
    • インチ: 1S/C17H15ClN2O3S/c18-13-2-4-15(5-3-13)24(22,23)19-14-9-11-1-6-16(21)20-8-7-12(10-14)17(11)20/h2-5,9-10,19H,1,6-8H2
    • InChIKey: DESDFWQBXUNSJO-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NC2=CC3CCN4C=3C(=C2)CCC4=O)(=O)=O)=CC=C(Cl)C=C1

4-chloro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2664-0081-10μmol
4-chloro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide
898462-03-8 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2664-0081-100mg
4-chloro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide
898462-03-8 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2664-0081-30mg
4-chloro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide
898462-03-8 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2664-0081-15mg
4-chloro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide
898462-03-8 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2664-0081-3mg
4-chloro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide
898462-03-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2664-0081-20mg
4-chloro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide
898462-03-8 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2664-0081-5μmol
4-chloro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide
898462-03-8 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2664-0081-10mg
4-chloro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide
898462-03-8 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2664-0081-75mg
4-chloro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide
898462-03-8 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2664-0081-25mg
4-chloro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide
898462-03-8 90%+
25mg
$109.0 2023-05-16

4-chloro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide 関連文献

4-chloro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamideに関する追加情報

Introduction to Compound with CAS No. 898462-03-8 and Product Name: 4-chloro-N-{11-oxo-1-azatricyclo6.3.1.04,12dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide

The compound with the CAS number 898462-03-8 and the product name 4-chloro-N-{11-oxo-1-azatricyclo6.3.1.04,12dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide represents a significant advancement in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic sulfonamides, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.

Structurally, the molecule features a complex tricyclic framework that incorporates an azatricyclic system with multiple substituents, including a chloro group and a sulfonamide moiety. The presence of these functional groups contributes to the compound's unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and derivatization.

In recent years, there has been growing interest in exploring the pharmacological potential of tricyclic compounds, particularly those with sulfonamide functionalities. These derivatives have shown promise in various preclinical studies as inhibitors of key enzymes and receptors involved in metabolic disorders, inflammation, and cancer. The specific arrangement of atoms in 4-chloro-N-{11-oxo-1-azatricyclo6.3.1.04,12dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide suggests that it may interact with biological targets in a manner that could lead to novel therapeutic effects.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The tricyclic core provides stability and rigidity to the molecular structure, which can be advantageous for binding to biological targets with high affinity and selectivity. Additionally, the sulfonamide group is a well-known pharmacophore that enhances solubility and bioavailability, making it an attractive feature for drug development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with greater accuracy. These tools have been instrumental in identifying potential drug candidates that can modulate biological pathways associated with diseases such as diabetes, cardiovascular disorders, and neurodegenerative conditions. The structural features of 4-chloro-N-{11-oxo-1-azatricyclo6.3.1.04,12dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide make it a promising candidate for further investigation using these methods.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The introduction of the chloro group and the sulfonamide moiety at specific positions on the tricyclic framework necessitates careful selection of reagents and catalysts to ensure optimal outcomes. Researchers have employed various synthetic strategies, including cross-coupling reactions and nucleophilic substitutions, to construct this complex molecule.

In terms of biological activity, preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on enzymes such as carbonic anhydrase and proteases. These enzymes are implicated in various physiological processes and have been targeted by sulfonamide-based drugs for decades. The unique structural features of 4-chloro-N-{11-oxo-1-azatricyclo6.3.1.04,12dodeca-4(12),5,7-trien-6-y}lbenzene-1-sulfonamide may confer selectivity over existing inhibitors, providing a new avenue for therapeutic intervention.

The role of sulfonamides in medicinal chemistry cannot be overstated. These compounds have a long history of clinical use due to their broad spectrum of activity against bacterial infections and their ability to modulate enzyme function. The development of new sulfonamide derivatives continues to be an active area of research, driven by the need for more effective and safer drugs.

The potential applications of 4-chloro-N-{11-o x o -1 -azatricyclo6 .3 .1 .04 , 12dodeca - 4 ( 12 ) , 5 , 7 - trien - 6 - yl } benzene - 1 - sulf on am ide extend beyond traditional antibiotic therapies. Its structural complexity suggests that it could be modified to target other disease pathways, including those involved in chronic inflammation and autoimmune disorders. The ability to fine-tune its chemical properties through structural modifications opens up numerous possibilities for developing bespoke drug candidates.

As research progresses, it is anticipated that computational methods will play an increasingly important role in guiding the design and optimization of such compounds. Machine learning algorithms can analyze large datasets to identify patterns that correlate with biological activity, enabling researchers to make more informed decisions about which modifications are likely to yield the most promising results.

The synthesis and characterization of this compound also highlight the importance of interdisciplinary collaboration between organic chemists, biochemists, and pharmacologists. Such collaborations are essential for translating laboratory discoveries into tangible therapeutic benefits for patients worldwide.

In conclusion,4-chloro-N-{11-o x o -1 -azatricyclo6 .3 .1 .04 , 12dodeca - 4 ( 12 ) , 5 , 7 - trien - 6 - yl } benzene - 1 - sulf on am ide represents a significant advancement in pharmaceutical chemistry with substantial potential for further development as a therapeutic agent or lead compound for drug discovery programs targeting various diseases.

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